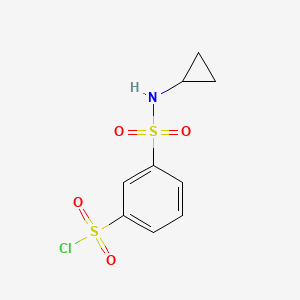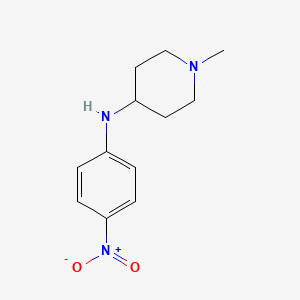![molecular formula C12H18N2O4S B3372937 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid CAS No. 937609-24-0](/img/structure/B3372937.png)
1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid, also known as MPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPS is a sulfonamide derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Wirkmechanismus
Target of Action
The primary target of this compound is the 5-HT6 receptor (5-HT6R) . The 5-HT6R belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .
Mode of Action
This compound acts as a potent and selective antagonist of the 5-HT6R . Antagonists are substances that inhibit the function of a receptor by binding to it and blocking the interaction with its natural ligand. In this case, the compound prevents serotonin from binding to the 5-HT6R .
Biochemical Pathways
The antagonism of the 5-HT6R by this compound leads to an increase in the levels of glutamate and acetylcholine in the brain . These neurotransmitters are associated with learning and memory . Therefore, the compound’s action on the 5-HT6R can potentially improve cognitive function.
Pharmacokinetics
The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile, excellent selectivity and no Cytochrome P450 liabilities . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels in the brain. By blocking the 5-HT6R, the compound increases the levels of glutamate and acetylcholine, which can enhance cognitive function .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factorsIt’s also important to note that safety precautions should be taken when handling this compound, including wearing protective clothing and avoiding skin contact .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research studies. However, one of the limitations of using 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid. One potential area of research is the development of new drugs that are based on the structure of 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid. Another potential area of research is the investigation of the role of 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid in the regulation of ion channels and neuronal activity. Additionally, 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid could be studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it a versatile compound that can be used in a variety of research studies. While its mechanism of action is not fully understood, 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid has shown promise in the treatment of various diseases, and there are several potential future directions for research involving this compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies. 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid has been used in the study of various diseases, including cancer, diabetes, and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-methyl-4-(3-methylpiperidin-1-yl)sulfonylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9-4-3-5-14(7-9)19(17,18)10-6-11(12(15)16)13(2)8-10/h6,8-9H,3-5,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDVFINHBVRBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CN(C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B3372865.png)

![3-[2-(3-Aminophenyl)ethynyl]benzoic acid](/img/structure/B3372885.png)
![6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B3372889.png)


![1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B3372911.png)



![4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B3372950.png)
![2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3372952.png)

![2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3372963.png)